molecular formula C23H24ClN5O3S B2361260 N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 1111020-22-4

N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No. B2361260
CAS RN: 1111020-22-4
M. Wt: 485.99
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A significant application of compounds similar to N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is in the realm of antihistaminic activity. Studies demonstrate that various quinazoline and triazoloquinazoline derivatives exhibit notable H1-antihistaminic effects. For example, one study synthesized a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones and found them to be effective in preventing histamine-induced bronchoconstriction in guinea pigs. These compounds showed comparable or even better effectiveness than standard antihistaminic drugs like chlorpheniramine maleate, with minimal sedative properties (Gobinath, Subramanian, & Alagarsamy, 2015).

Cytotoxic Evaluation for Cancer Treatment

Quinazolinone derivatives have been evaluated for their potential use in cancer treatment. A study on the synthesis and cytotoxic evaluation of some quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates found that these compounds, particularly 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide, exhibited remarkable cytotoxic activity against certain cancer cell lines like HeLa. This suggests their potential application in the development of new anticancer drugs (Hassanzadeh et al., 2019).

Positive Inotropic Activity

Another application is in the development of positive inotropic agents. Compounds with quinazolinone structures have shown promising results in increasing stroke volume in isolated heart preparations. For instance, one study synthesized a series of (E)-2-(4-cinnamylpiperazin-1-yl)-N-(1-substituted-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides and found them to have favorable inotropic activity compared to standard drugs like milrinone. This suggests their potential utility in treating heart-related conditions (Wu et al., 2012).

Glycosylation Studies

These compounds are also used in glycosylation studies. A study investigated the reaction of 4‐aryl‐1‐thioxo [1,2,4] triazolo [4,3‐a] quinazolin‐5 (4H)‐ones with acetylated glycosyl bromides, leading to the formation of S‐glycoside and N‐glycoside derivatives. This type of research is crucial for understanding biochemical processes and developing new pharmaceuticals (Saleh & Abdel-megeed, 2003).

Quality Control in Pharmaceutical Development

Furthermore, these compounds play a role in the quality control of pharmaceuticals. A study developed quality control methods for 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a leader compound among derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, as a potential antimalarial agent. This highlights their significance in ensuring the safety and efficacy of new drug candidates (Danylchenko et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O3S/c1-15(2)32-12-6-11-28-21(31)18-9-3-4-10-19(18)29-22(28)26-27-23(29)33-14-20(30)25-17-8-5-7-16(24)13-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITPCLSMGDKKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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